molecular formula C13H8Br2 B14689297 3,9-Dibromo-9h-fluorene CAS No. 24225-69-2

3,9-Dibromo-9h-fluorene

Cat. No.: B14689297
CAS No.: 24225-69-2
M. Wt: 324.01 g/mol
InChI Key: WGHDNGVTEYHDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Dibromo-9H-fluorene: is an organic compound belonging to the fluorene family. It is characterized by the presence of two bromine atoms attached to the fluorene core at the 3 and 9 positions. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dibromo-9H-fluorene typically involves the bromination of fluorene. One common method is the reaction of fluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature. The bromination process selectively introduces bromine atoms at the 3 and 9 positions of the fluorene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and to ensure the selective introduction of bromine atoms at the desired positions.

Chemical Reactions Analysis

Types of Reactions: 3,9-Dibromo-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of fluorene.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products:

    Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.

    Oxidation Reactions: Major products are fluorenone derivatives.

    Reduction Reactions: The primary product is fluorene.

Scientific Research Applications

3,9-Dibromo-9H-fluorene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. It serves as a precursor for the preparation of conjugated polymers used in organic electronics.

    Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of materials for organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electronic properties.

Mechanism of Action

The mechanism of action of 3,9-Dibromo-9H-fluorene involves its interaction with various molecular targets and pathways. The bromine atoms on the fluorene ring can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The electronic properties of the fluorene core play a crucial role in its ability to act as a building block for the synthesis of conjugated polymers and other materials.

Comparison with Similar Compounds

  • 2,7-Dibromo-9H-fluorene
  • 3,6-Dibromo-9H-fluorene
  • 2,7-Dibromo-9,9-dimethyl-9H-fluorene
  • 3,6-Dibromo-9,9-dimethyl-9H-fluorene

Comparison: 3,9-Dibromo-9H-fluorene is unique due to the specific positioning of the bromine atoms at the 3 and 9 positions, which imparts distinct electronic and steric properties compared to its isomers. This unique positioning makes it particularly useful in the synthesis of certain polymers and materials where specific electronic properties are desired.

Properties

CAS No.

24225-69-2

Molecular Formula

C13H8Br2

Molecular Weight

324.01 g/mol

IUPAC Name

3,9-dibromo-9H-fluorene

InChI

InChI=1S/C13H8Br2/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,13H

InChI Key

WGHDNGVTEYHDAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.